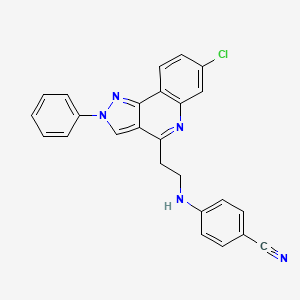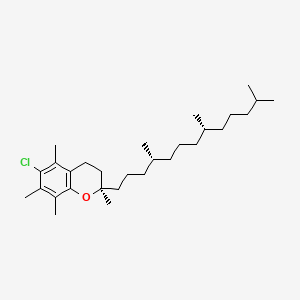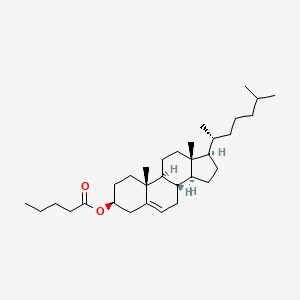
コレステロールバレラート
概要
説明
Ce(5:0) belongs to the class of organic compounds known as cholesteryl esters. Cholesteryl esters are compounds containing an esterified cholestane moiety. Ce(5:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Ce(5:0) has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, ce(5:0) is primarily located in the membrane (predicted from logP) and cytoplasm.
科学的研究の応用
医薬品送達への応用
コレステロールバレラートは、他のコレステロール系化合物と同様に、薬物送達に潜在的な用途があります . コレステロール系化合物は、薬物のバイオアベイラビリティと治療効果を高めることができる薬物送達システムを作成するために使用できます .
バイオイメージングへの応用
コレステロールバレラートは、バイオイメージングの用途にも使用できます . コレステロール系化合物は、医療イメージング技術において造影剤として使用でき、生物学的プロセスや構造の可視化を支援します .
コレステロール系液晶
コレステロールバレラートは、コレステロール系液晶の生成に使用できます . これらの液晶は、ディスプレイ技術やセンサーなど、さまざまな用途があります .
コレステロール系ゲレーター
コレステロールバレラートは、コレステロール系ゲレーターを作成するために使用できます . これらのゲレーターは、医薬品や化粧品など、さまざまな分野で使用できます .
抗がん剤、抗菌剤、抗酸化剤
コレステロールバレラートは、他のコレステロール誘導体と同様に、抗がん剤、抗菌剤、抗酸化剤を作成するために使用できます . これらの化合物は、さまざまな病気の治療に使用できます .
コレステロールの電気化学的検出
コレステロールバレラートは、コレステロールセンサーの製造に使用できます . これらのセンサーは、臨床診断におけるコレステロールの検出と測定に使用できます .
合成への応用
コレステロールバレラートは、さまざまな合成用途に使用できます . 他のコレステロール誘導体の合成における出発物質として使用できます .
その他の用途
コレステロールバレラートは、他のコレステロール系化合物と同様に、さまざまなその他の用途があります . これらは、研究での使用から潜在的な商業用途まで、さまざまな用途があります .
Safety and Hazards
作用機序
Target of Action
Cholesterol Valerate, a pro-drug ester of Estradiol, primarily targets the Estrogen Receptor (ER) , including ERα and ERβ subtypes . These receptors are located in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain . The primary source of estrogen in normally cycling adult women is the ovarian follicle .
Mode of Action
Cholesterol Valerate interacts with its targets by entering target cells freely and interacting with a target cell receptor . After the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell, and regulate gene transcription which leads to the formation of messenger RNA . This interaction results in changes at the molecular level, influencing the function and behavior of the cell .
Biochemical Pathways
Cholesterol Valerate affects several biochemical pathways. It plays a crucial role in cholesterol homeostasis . Cholesterol homeostasis involves cholesterol biosynthesis, uptake, efflux, transport, storage, utilization, and/or excretion . All these processes are precisely controlled by multiple regulatory pathways .
Pharmacokinetics (ADME Properties)
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cholesterol Valerate are crucial for its bioavailability and efficacy . As a pro-drug of estradiol, it is synthesized with an ester side-chain because endogenous estradiol has very low oral bioavailability on its own . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections .
Result of Action
The molecular and cellular effects of Cholesterol Valerate’s action are significant. It promotes intestinal barrier function at its physiological concentrations in the Caco-2 cell monolayer model of the intestinal barrier . It also plays a vital role in tumorigenesis, cancer progression, and metastasis through its regulatory effects on the immune response .
Action Environment
The action, efficacy, and stability of Cholesterol Valerate can be influenced by various environmental factors. For instance, the manufacturing environment can impact the production and quality of the drug . Additionally, the body’s internal environment, such as the presence of other medications, the individual’s health status, and genetic factors, can also influence the drug’s action .
生化学分析
Biochemical Properties
Cholesterol Valerate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, Cholesterol Valerate is known to interact with acyl-CoA:cholesterol acyltransferase (ACAT), which catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA . This interaction is crucial for the storage and transport of cholesterol within cells. Additionally, Cholesterol Valerate can influence the activity of lipoprotein lipase (LPL), which is involved in the hydrolysis of triglycerides in lipoproteins .
Cellular Effects
Cholesterol Valerate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Cholesterol Valerate can alter the fluidity and permeability of cell membranes, impacting the function of membrane-bound proteins and receptors . It also affects the expression of genes involved in lipid metabolism and transport, thereby influencing cellular cholesterol homeostasis .
Molecular Mechanism
The molecular mechanism of Cholesterol Valerate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Cholesterol Valerate binds to specific sites on enzymes such as ACAT, modulating their activity . This binding can lead to the inhibition or activation of these enzymes, affecting the overall metabolic flux of cholesterol within cells. Additionally, Cholesterol Valerate can influence the expression of genes regulated by sterol regulatory element-binding proteins (SREBPs), which are key transcription factors in cholesterol metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cholesterol Valerate can change over time. Its stability and degradation are important factors to consider. Cholesterol Valerate is relatively stable under physiological conditions, but it can undergo hydrolysis to release free cholesterol and valeric acid over time . Long-term studies have shown that Cholesterol Valerate can have sustained effects on cellular function, including alterations in lipid metabolism and membrane dynamics .
Dosage Effects in Animal Models
The effects of Cholesterol Valerate vary with different dosages in animal models. At low doses, Cholesterol Valerate can enhance lipid metabolism and improve cholesterol homeostasis . At high doses, it may lead to toxic or adverse effects, such as liver damage and impaired lipid transport . Threshold effects have been observed, indicating that there is a critical dosage range within which Cholesterol Valerate exerts its beneficial effects without causing toxicity .
Metabolic Pathways
Cholesterol Valerate is involved in several metabolic pathways, including the esterification and hydrolysis of cholesterol. It interacts with enzymes such as ACAT and lipoprotein lipase, influencing the formation and breakdown of cholesteryl esters . These interactions affect the overall metabolic flux of cholesterol and other lipids within cells . Additionally, Cholesterol Valerate can impact the levels of various metabolites involved in lipid metabolism .
Transport and Distribution
Cholesterol Valerate is transported and distributed within cells and tissues through specific transporters and binding proteins. It is incorporated into lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), which facilitate its transport in the bloodstream . Within cells, Cholesterol Valerate can be distributed to various organelles, including the endoplasmic reticulum and lipid droplets, where it plays a role in lipid storage and metabolism .
Subcellular Localization
The subcellular localization of Cholesterol Valerate is crucial for its activity and function. It is primarily localized in the endoplasmic reticulum, where it is involved in the synthesis and esterification of cholesterol . Cholesterol Valerate can also be found in lipid droplets, where it is stored as cholesteryl esters . Additionally, it may be present in the plasma membrane, influencing membrane fluidity and permeability .
特性
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54O2/c1-7-8-12-30(33)34-25-17-19-31(5)24(21-25)13-14-26-28-16-15-27(23(4)11-9-10-22(2)3)32(28,6)20-18-29(26)31/h13,22-23,25-29H,7-12,14-21H2,1-6H3/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTQCZGAMKTBRV-PTHRTHQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90998503 | |
| Record name | Cholest-5-en-3-yl pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90998503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | CE(5:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003442 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7726-03-6 | |
| Record name | Cholesteryl valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7726-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesteryl valerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007726036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-en-3-yl pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90998503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholest-5-en-3β-yl valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLESTERYL VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ4NKG39ZH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CE(5:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003442 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


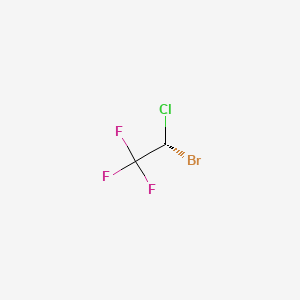

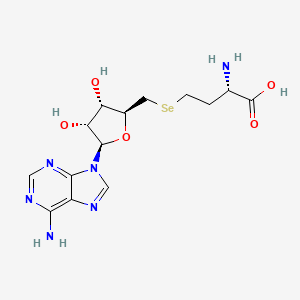
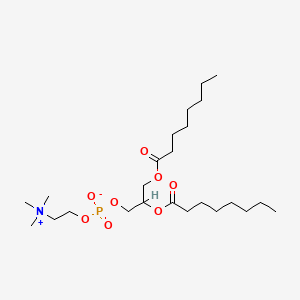

![5-[2-chloro-6-[(3-iodophenyl)methylamino]-9-purinyl]-3,4-dihydroxy-N-methyl-2-oxolanecarboxamide](/img/structure/B1214646.png)
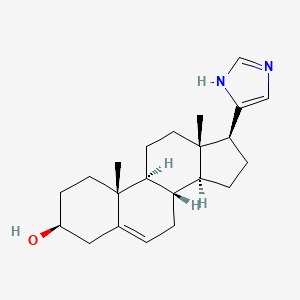
![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B1214648.png)



